4-(Bromomethyl)-2-chloro-1-methylbenzene
Overview
Description
4-(Bromomethyl)-2-chloro-1-methylbenzene is a halogenated aromatic compound that contains bromine and chlorine substituents on a benzene ring. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the formation of polymers and other complex organic molecules.
Synthesis Analysis
The synthesis of halomethylated benzene derivatives often involves the use of halogenation reactions. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine includes steps such as diazotization and bromination . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene can be synthesized from p-xylene through nitration, reduction, diazotization, and bromination . These methods suggest that the synthesis of this compound could also involve halogenation of a suitably substituted benzene precursor.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been studied using various spectroscopic techniques. For example, the NMR spectra of chlorobenzene and bromobenzene in a liquid crystalline phase have been obtained to deduce the molecular structure, which showed that the structure of the phenyl ring in bromobenzene is closely similar to that of chlorobenzene . X-ray structure determinations of bromo- and bromomethyl-substituted benzenes have revealed interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are significant in determining the packing motifs in the solid state .
Chemical Reactions Analysis
Halogenated benzene derivatives can undergo various chemical reactions. For example, 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene, a related compound, can be reacted with allyl bromide, indicating the potential for halogenated benzene derivatives to participate in coupling reactions . The reactivity of such compounds can be influenced by the nature of the halogen substituents and the presence of other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by the nature and position of the substituents on the benzene ring. For instance, the comparison of 1,4-bis(bromomethyl)- and 1,4-bis(chloromethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene as monomers for polymer synthesis showed that the bis(bromomethyl) monomer gave higher yields and more desirable molecular weights and polydispersities than the bis(chloromethyl) monomer . This suggests that the bromomethyl group may confer advantageous properties for polymer synthesis compared to the chloromethyl group.
Scientific Research Applications
Synthesis and Structural Characterization
4-(Bromomethyl)-2-chloro-1-methylbenzene has been utilized in various synthesis and structural characterization studies. For instance, it's used in the synthesis of sulfur-functionalized benzoquinone derivatives, illustrating its role in creating complex organic compounds (Aitken et al., 2016). Similarly, its derivatives have been synthesized and structurally characterized, showcasing its application in developing novel compounds with potential bioactivities, such as CCR5 antagonists which could be significant in HIV-1 infection prevention (Cheng De-ju, 2015).
Chemical Structure and Interaction Analysis
The compound and its derivatives have been analyzed for their chemical structures and interactions. For example, the X-ray structure determinations of bromo- and/or bromomethylsubstituted benzenes have been explored to understand their chemical and physical properties, including interactions like C-H···Br and C-Br···Br (Jones et al., 2012). Such studies are crucial in understanding the fundamental aspects of chemical bonding and molecular interaction.
Application in Polymer Synthesis
This chemical is also relevant in the field of polymer science. It has been used as a monomer in polymer synthesis, for example, in the creation of poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene], a conductive polymer, indicating its importance in material science and engineering (Sanford et al., 1999).
Other Applications
Other research includes studying the solvates of derivatives of this compound, which contributes to the understanding of crystal structures and solvation processes (Szlachcic et al., 2007), and exploring its role in the synthesis of various organic compounds, reflecting its versatility in organic chemistry (Bi Yun-mei, 2012).
Mechanism of Action
Mode of action
The bromomethyl and chloromethyl groups could potentially undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) would attack the carbon attached to the bromine or chlorine, leading to the replacement of the halogen.
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the rate of nucleophilic substitution reactions could be influenced by the concentration of nucleophiles and the temperature .
properties
IUPAC Name |
4-(bromomethyl)-2-chloro-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSSRNTYMIAEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617259 | |
Record name | 4-(Bromomethyl)-2-chloro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
647037-49-8 | |
Record name | 4-(Bromomethyl)-2-chloro-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=647037-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-2-chloro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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